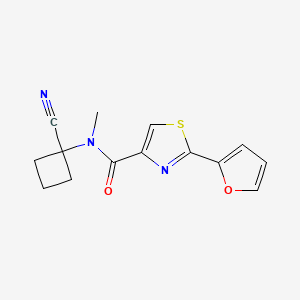![molecular formula C8H10N4O B2617398 5,7-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde CAS No. 1565093-61-9](/img/structure/B2617398.png)
5,7-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5,7-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde is a chemical compound with the CAS Number: 1565093-61-9 . It has a molecular weight of 178.19 . It is a powder in physical form .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . Mono- and dinuclear platinum (II) coordination compounds of formula cis - [PtCl 2 (NH 3) (dmtp)], 1, cis - [PtCl 2 (dmtp) 2], 2 and { H + [C 28 H 32 Cl 2 N 16 Pt 2] 2+ (NO 3) 3 (H 2 O) 6 }, 3, in which dmtp is 5,7-dimethyl-1,2,4-triazolo [1,5 -a ]pyrimidine have been synthesized and characterized by infrared and by 1 H, 13 C, 195 Pt NMR spectroscopy .Molecular Structure Analysis
The InChI Code for this compound is 1S/C8H10N4O/c1-5-7 (3-13)6 (2)12-8 (11-5)9-4-10-12/h3-4,6H,1-2H3, (H,9,10,11) .Chemical Reactions Analysis
This compound is the first in which the same triazolopyrimidine ligand (dmtp) coordinates to a metal ion in two different ways, i.e. bridging bidentate and non-bridging monodentate .Physical And Chemical Properties Analysis
This compound has a molecular weight of 178.19 . It is a powder in physical form . The storage temperature is 4 degrees Celsius .Scientific Research Applications
- Researchers have explored the use of this compound as a reactant in the synthesis of ruthenium (II)-Hmtpo complexes. These complexes exhibit interesting coordination chemistry and may have applications in catalysis, materials science, or bioinorganic chemistry .
- 5,7-Dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde has been investigated as a potential inhibitor of dihydroorotate dehydrogenase (DHODH). DHODH is an enzyme involved in pyrimidine biosynthesis and is a target for antimalarial drug development. Inhibition of DHODH could lead to novel antimalarial agents .
- The compound has been employed as a reactant in the Vilsmeier reaction. This reaction allows the functionalization of conjugated carbocycles and heterocycles, leading to the synthesis of diverse organic compounds. Researchers have explored its utility in the modification of aromatic systems .
- Investigations have focused on the pharmacological activity of this compound, particularly its potential interactions with HIV TAR RNA. Understanding its binding properties to TAR RNA could provide insights into antiviral drug design or RNA-targeted therapies .
Ruthenium (II)-Hmtpo Complexes
Dihydroorotate Dehydrogenase Inhibitors
Vilsmeier Reaction of Conjugated Carbocycles and Heterocycles
Pharmacological Activity and HIV TAR RNA Binding
properties
IUPAC Name |
5,7-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c1-5-7(3-13)6(2)12-8(11-5)9-4-10-12/h3-4,6H,1-2H3,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYVMSTVSNTPQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=C(NC2=NC=NN12)C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(2-Phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)pyridine-3-carbonitrile](/img/structure/B2617317.png)
![2-[(3-Chlorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2617318.png)

![N-(4-butylphenyl)-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2617322.png)
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-fluorobenzyl)piperidine-3-carboxamide](/img/structure/B2617324.png)
![N1-benzyl-N2-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2617325.png)



![Tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate hemioxalate](/img/structure/B2617334.png)

![[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]amine hydrobromide](/img/no-structure.png)